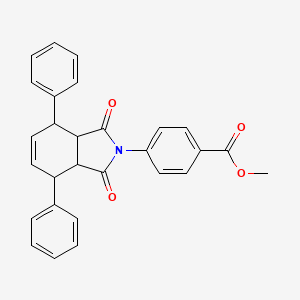![molecular formula C24H16N4O5 B11554810 2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11554810.png)
2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a quinoline moiety, a formamido group, and a nitrobenzoate ester
Preparation Methods
The synthesis of 2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Formamido Group: The formamido group can be introduced via formylation reactions, often using formic acid or formamide under acidic conditions.
Coupling with 4-Nitrobenzoic Acid: The final step involves esterification with 4-nitrobenzoic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions:
Common reagents include oxidizing agents, reducing agents, and electrophiles, with conditions varying based on the desired reaction.
Scientific Research Applications
2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the bioactivity of the quinoline moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research exploring enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar compounds include:
Quinoline Derivatives: Compounds like 2-quinolinone and 4-hydroxyquinoline share the quinoline core but differ in functional groups.
Nitrobenzoate Esters: Compounds such as methyl 4-nitrobenzoate have similar ester functionalities but lack the quinoline moiety.
The uniqueness of 2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE lies in its combination of a quinoline ring with a formamido group and a nitrobenzoate ester, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C24H16N4O5 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[2-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H16N4O5/c29-23(21-14-11-16-5-1-3-7-20(16)26-21)27-25-15-18-6-2-4-8-22(18)33-24(30)17-9-12-19(13-10-17)28(31)32/h1-15H,(H,27,29)/b25-15+ |
InChI Key |
LQAMSFBXYRXKPN-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11554732.png)
![N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11554738.png)
![5-[2-(2,4,6-tribromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11554744.png)
![4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11554751.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11554753.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11554757.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11554760.png)
![4-methyl-N-[3-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11554761.png)
![2-{N'-[(E)-(3-Methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}-N-(2-methylpropyl)acetamide](/img/structure/B11554766.png)
![4-({[1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]imino}methyl)benzoic acid](/img/structure/B11554769.png)

![2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione](/img/structure/B11554785.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554801.png)

